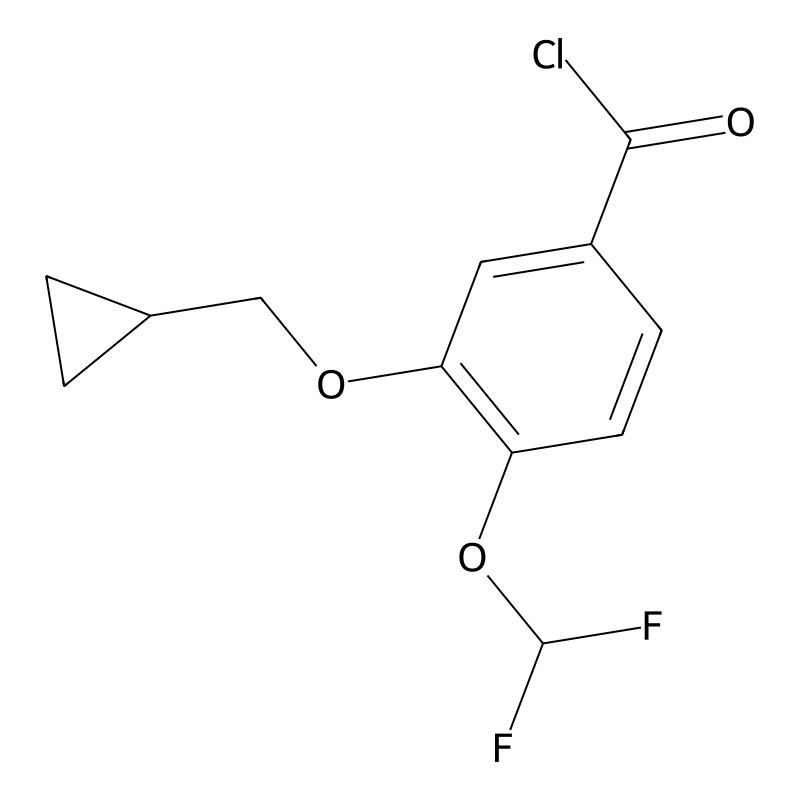

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Intermediate

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (3-Cl-4-DFMBzCl) is an intermediate used in the synthesis of Roflumilast, a prescription medication. Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). [, ]

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula and a molecular weight of 264.66 g/mol. This compound features a benzoyl group substituted with both cyclopropylmethoxy and difluoromethoxy functional groups, which contribute to its unique chemical properties. It is primarily used in organic synthesis as an intermediate and has relevance in pharmaceutical applications, particularly in the development of drugs targeting respiratory conditions.

- Acylation Reactions: It can be used to introduce the benzoyl group into various substrates, facilitating the synthesis of more complex organic molecules.

- Hydrolysis: In the presence of water, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride can hydrolyze to form 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols to generate corresponding derivatives.

Research indicates that compounds related to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride exhibit biological activities, particularly as phosphodiesterase-4 inhibitors. These inhibitors have potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease and asthma by reducing inflammation and promoting bronchodilation .

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride typically involves:

- Starting Materials: The process begins with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

- Reagents: Thionyl chloride is commonly used for converting the carboxylic acid into the corresponding acyl chloride.

- Reaction Conditions: The reaction is generally carried out in a solvent such as toluene or dimethylformamide at elevated temperatures to facilitate the conversion .

Studies on the interactions of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride with biological targets have shown promising results in modulating phosphodiesterase activity. This modulation can influence various signaling pathways involved in inflammation and immune responses, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Roflumilast | C_{16}H_{19}ClF_2N | A known phosphodiesterase-4 inhibitor used for COPD treatment. |

| Clioquinol | C_{10}H_{8}ClN_3O | Exhibits neuroprotective properties; used in Alzheimer's research. |

| Rolipram | C_{14}H_{16}ClN_5O | Another phosphodiesterase-4 inhibitor, focusing on depression and cognition enhancement. |

Uniqueness

The uniqueness of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride lies in its specific combination of cyclopropyl and difluoromethoxy groups, which may confer distinct pharmacological properties compared to other similar compounds. Its application as an intermediate in drug synthesis also sets it apart from others that may serve more direct therapeutic roles.